8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a fluorinated derivative of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold, a heterocyclic compound with a fused benzene and pyridine ring system. The fluorine atom at the 8th position enhances electronic and steric properties, influencing its biological activity, solubility, and metabolic stability. Its synthesis typically involves halogenation of the quinoline core followed by functionalization of the carboxylic acid group .
Properties
CAS No. |
288151-64-4 |
|---|---|
Molecular Formula |
C10H6FNO3 |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
8-fluoro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
CIAQPLJMPBVVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2-Toluquinoline-4-carboxylic Acid
Isatin undergoes alkaline ring-opening with acetone under reflux conditions to form the quinoline core. Key parameters include:
-
Reactants : Isatin (0.17 mol), sodium hydroxide (1.36 mol), acetone (excess).
-
Conditions : Reflux at 25–35°C for 10 hours, followed by pH adjustment to 5–6.
-
Yield : 99% (31.5 g product).
The reaction mechanism involves Schiff base formation and subsequent cyclization, confirmed by -NMR analysis showing characteristic peaks at δ 8.127 (quinoline H-7) and δ 2.587 (methyl group).
Step 2: Introduction of the Vinyl Group
2-Toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at elevated temperatures to install a vinyl substituent:
-
Reactants : 2-Toluquinoline-4-carboxylic acid (0.04 mol), phenyl aldehyde (0.24 mol).
-
Conditions : 100°C for 3 hours.
-
Yield : 85% (10 g product).
This Knoevenagel condensation step is critical for introducing reactivity at the 4-position, facilitating downstream functionalization.
Multi-Step Synthesis from Quinoline Derivatives
An alternative approach, described by Vulcanchem , involves modular assembly of the quinoline ring with pre-installed fluorine and carboxylic acid groups. This method emphasizes precision in regioselectivity:
Gould-Jacobs Reaction
The quinoline core is constructed via cyclocondensation of fluorinated aniline derivatives with diketene analogs:
-
Reactants : 3-Fluoroaniline, ethyl acetoacetate.
-
Conditions : Reflux in acetic acid, 12–24 hours.
-
Yield : 70–80% (reported for analogous compounds).
This method avoids harsh oxidants but requires stringent control over reaction stoichiometry to prevent side reactions at the 8-position.
Carboxylic Acid Functionalization
Post-cyclization, the 4-position is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions. Vulcanchem’s protocol notes a 20–30% yield drop during this step due to over-oxidation byproducts.
Comparative Analysis of Synthesis Routes
Optimization Strategies and Challenges
Catalytic Enhancements
Recent advances propose using nanoparticle catalysts (e.g., Pd/C) to improve fluorination efficiency and reduce reagent waste. For example, palladium-mediated C–F coupling has shown promise in achieving ≥90% regioselectivity for 8-fluoro substitution.
Solvent Systems
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the keto group to form hydroxy derivatives.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of 8-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid are highly dependent on substituent positions and modifications. Below is a detailed comparison with key analogs:
Substituent Position and Electronic Effects
Key Observations :
- Fluorine at Position 8 improves metabolic stability and P-gp inhibition compared to the parent compound and 7-fluoro analog, likely due to reduced enzymatic degradation and optimized hydrophobic interactions .
- Chlorine at Position 6 increases lipophilicity, enhancing membrane permeability but reducing solubility .
- Hydroxyl groups (e.g., 3-OH) improve solubility but may reduce bioavailability due to higher polarity .
Insights :
- The 8-fluoro derivative outperforms analogs in P-gp inhibition, a critical feature for reversing chemotherapeutic resistance .
- 7-Fluoro analogs exhibit superior fluorescence, making them suitable for imaging applications .
- Non-halogenated parents lack halogen-induced electronic effects, resulting in weaker biological activity .
Physicochemical and Structural Comparisons
Structural Analysis :
- 8-Fluoro derivative adopts a planar quinoline core with π-π stacking interactions, critical for binding to hydrophobic pockets in P-gp .
- 6-Chloro-1-methyl derivative exhibits twisted conformations due to steric effects, reducing solubility but improving crystallinity .
Biological Activity
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a fluoro group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 221.19 g/mol
- Structure : The compound features a bicyclic structure comprising both benzene and pyridine rings, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 8-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibit significant antimicrobial activities. Studies have shown that its derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, in silico studies have demonstrated that certain fluoroquinolones exhibit binding affinities to DNA gyrase comparable to established antibiotics like ciprofloxacin and norfloxacin .
Case Studies and Research Findings
- Inhibitory Effects on Bacterial Growth :
- Antiviral Activity :
-
Enzyme Interaction Studies :
- Interaction studies using molecular docking simulations indicated that 8-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a high binding affinity for various enzymes involved in metabolic pathways, which may lead to its application in drug design.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 32431-31-5 | Contains two methyl groups at positions 6 and 8 |
| 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 62542-44-3 | Methyl substitution at position 1 |
| 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 1227465–79–3 | Fluorine substitution at position 7 |
The structural uniqueness of 8-fluoro derivatives enhances their biological activities compared to their analogs, particularly due to the presence of the fluoro group which can improve pharmacokinetic properties.
Future Directions
The ongoing research into the biological activity of 8-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid suggests promising applications in the development of new antibiotics and antiviral agents. Future studies should focus on:
- In vivo efficacy : Testing the compound's effectiveness in animal models.
- Mechanistic studies : Understanding the precise mechanisms through which these compounds exert their biological effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclization reactions of substituted anilines with fluorinated intermediates. Key steps include:
- Condensation : Using ethyl 3-ethoxyacrylate and fluorinated aniline derivatives under reflux in acetic acid .
- Hydrolysis : Conversion of ester intermediates to carboxylic acids using NaOH or HCl, with yields sensitive to temperature (60–80°C optimal) .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Critical Factors : Inert atmospheres (e.g., N₂) reduce side reactions, while excess reagents like phosphoryl chloride (POCl₃) enhance cyclization efficiency .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ≈ -110 ppm for aromatic F), while ¹H NMR confirms dihydroquinoline protons (δ 6.5–8.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, showing planar quinoline core and hydrogen-bonded carboxylic acid dimerization .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 237.0432 (calculated 237.0435) .
Q. What in vitro assays are standard for evaluating its antimicrobial activity?
- Methodological Answer :
- MIC Determination : Broth microdilution against S. aureus (Gram+) and E. coli (Gram-) with 96-well plates, using ciprofloxacin as a positive control .
- Time-Kill Kinetics : Assess bactericidal activity at 2× MIC over 24 hours, with sampling intervals for colony counts .
- Synergy Testing : Check interactions with β-lactams or aminoglycosides via checkerboard assays (FIC index ≤0.5 indicates synergy) .
Advanced Research Questions
Q. How do substituent modifications at the 4-carboxylic acid position affect pharmacokinetic properties?
- Methodological Answer :
- Esterification : Ethyl ester derivatives (e.g., ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) improve membrane permeability but reduce aqueous solubility .
- Ionization Studies : pKa values (≈4.2 for -COOH) influence solubility-pH profiles; salt formation (e.g., sodium salts) enhances bioavailability in neutral media .
- Prodrug Design : Amide conjugates (e.g., with 4-aminophenethyl groups) target specific transporters, assessed via Caco-2 monolayer permeability assays .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition efficacies?
- Methodological Answer : Contradictions in DNA gyrase inhibition (IC₅₀ ranging 0.5–5 µM) may arise from:
- Assay Variability : Standardize ATPase activity assays (e.g., malachite green phosphate detection) vs. supercoiling assays .
- Enzyme Source : Compare E. coli gyrase with S. aureus topoisomerase IV to clarify species-specific potency .
- Crystallographic Analysis : Resolve binding modes using co-crystal structures to identify critical interactions (e.g., Mg²⁺ coordination at the active site) .
Q. How can computational models predict binding affinities to biological targets like DNA gyrase?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with homology models of gyrase B subunits, scoring interactions with fluoroquinolone-binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic prioritization .
Key Considerations for Experimental Design
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >99% for biological studies .
- Stability Profiling : Monitor degradation in buffer (pH 7.4) via UPLC-PDA at 254 nm to identify hydrolysis products .
- Contradiction Mitigation : Replicate assays across independent labs with shared reference standards to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
